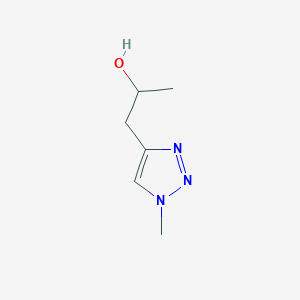

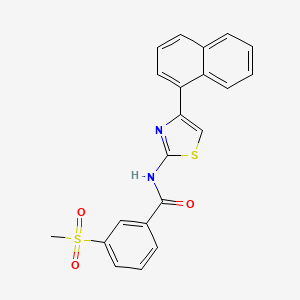

![molecular formula C7H10F3NO3 B2532758 6-氧杂-1-氮杂螺[3.3]庚烷,三氟乙酸 CAS No. 1909347-88-1](/img/structure/B2532758.png)

6-氧杂-1-氮杂螺[3.3]庚烷,三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various 6-oxa-1-azaspiro[3.3]heptane derivatives has been explored in several studies. One paper describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that provides a convenient entry point to novel compounds and is a chemical space complementary to piperidine ring systems . Another study reports the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in Pd-catalyzed aryl amination reactions . Additionally, a practical and scalable two-step process for synthesizing a key intermediate of the antibiotic drug candidate TBI-223, which is a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed .

Molecular Structure Analysis

The molecular structure of 6-oxa-1-azaspiro[3.3]heptane derivatives is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a tetrahedral atom is shared between two rings. This structure is a key feature in the synthesis of a spirocyclic oxetane-fused benzimidazole, where the spirocyclic oxetane is converted into o-cycloalkylaminoacetanilides for oxidative cyclizations . The X-ray crystal structure of the resultant tetracyclic system confirms the presence of the spirocyclic framework .

Chemical Reactions Analysis

The reactivity of 6-oxa-1-azaspiro[3.3]heptane derivatives has been explored in various chemical reactions. For instance, electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of different stabilisation reactions of the intermediate . The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have also been investigated, demonstrating that the isolation as a sulfonic acid salt yields a more stable and more soluble product, which enables access to a wider range of reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-oxa-1-azaspiro[3.3]heptane derivatives are influenced by their unique molecular structure. The improved synthesis of 2-oxa-6-azaspiro[3.3]heptane as a sulfonate salt enhances its stability and solubility, which is beneficial for its application in various chemical reactions . The reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been shown to maintain the integrity of the 5-oxa-6-azaspiro[2.4]heptane fragment, indicating the robustness of the spirocyclic structure under these conditions .

科学研究应用

改进合成和溶解度增强

2-氧杂-6-氮杂螺[3.3]庚烷的改进合成,突出了其作为磺酸盐的分离,已证明具有增强的稳定性和溶解度。这些特性使得更广泛的反应条件适用性,从而促进了其在各种科学研究应用中的使用 (van der Haas 等人,2017)。

新型螺环氮杂环己烷合成

对新型角向氮杂螺[3.3]庚烷的研究导致了 gem-二氟和 gem-二甲基变体的开发,这是通过高效的合成序列实现的。这项工作为药物发现提供了有价值的构建模块,展示了功能化衍生物合成的工艺进步 (Guérot 等人,2011)。

用于药物设计的氨基酸类似物

已经实现了源自 6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸和 2-氮杂螺[3.3]庚烷-6-羧酸的新型氨基酸的合成。这些氨基酸由于其结构上的独特性,被添加到空间受限氨基酸家族中,在化学、生物化学和药物设计中发现了潜在用途 (Radchenko 等人,2010)。

MCHr1 拮抗剂的制造路线开发

工艺开发工作最终形成了一条有效的 MCHr1 拮抗剂制造路线。此开发包括一种合成 6-氧杂-2-氮杂螺[3.3]庚烷结构单元的可扩展方法,展示了其在治疗剂开发中的效用 (Golden 等人,2016)。

螺环氧杂环己烷稠合苯并咪唑合成

已经开发了一种 2-氧杂-7-氮杂螺[3.5]壬烷和相关螺环氧杂环己烷的新型合成方法。该方法促进了环稠合苯并咪唑衍生物的合成,说明了螺环化合物在合成复杂分子结构中的多功能性 (Gurry 等人,2015)。

安全和危害

属性

IUPAC Name |

6-oxa-1-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2HF3O2/c1-2-6-5(1)3-7-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWKUJHIWYOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12COC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909347-88-1 |

Source

|

| Record name | 6-oxa-1-azaspiro[3.3]heptane trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

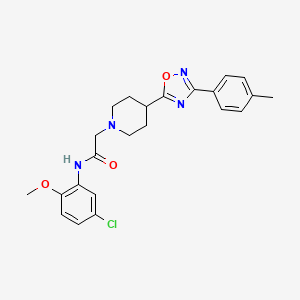

![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

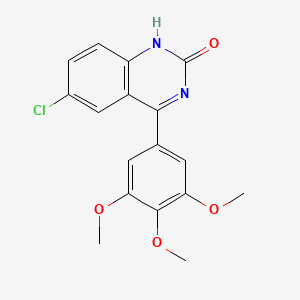

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)